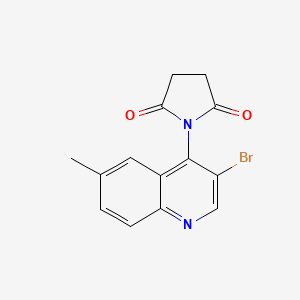

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGYFABCFOQFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylquinoline to introduce the bromine atom at the 3-position. This is followed by the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction

Biological Activity

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione is a synthetic compound with notable structural features that suggest potential biological activity. This compound, identified by its CAS number 1393442-63-1, has garnered interest in pharmacological research due to its unique chemical properties and the biological activities associated with similar quinoline derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C14H11BrN2O2. The presence of a bromine atom and a quinoline moiety contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H11BrN2O2 |

| Molecular Weight | 305.15 g/mol |

| CAS Number | 1393442-63-1 |

| Purity | >98% |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its antimicrobial properties. The following sections detail specific studies and findings related to its biological activity.

Anticancer Activity

Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines .

- Mechanism of Action : The mechanism by which quinoline derivatives exert their anticancer effects often involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- In Vitro Studies : A series of tests demonstrated that quinoline-based compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures were found to be effective against Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 50 to 200 µg/mL against common pathogens, suggesting that modifications to the quinoline structure can enhance antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrrolidine derivatives, including those with a quinoline moiety. The study reported that one derivative had an IC50 value of 5 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives were screened for their effectiveness against clinical isolates of bacteria. The results indicated that one compound exhibited an MIC comparable to standard antibiotics like ampicillin, showcasing its potential as a therapeutic agent .

Scientific Research Applications

Physical Properties

The compound is characterized by a bromo-substituted quinoline structure, which contributes to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione has shown potential in medicinal chemistry due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.

Materials Science

The unique properties of this compound lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with specific thermal and mechanical properties.

- Nanotechnology : It may serve as a functional material in the development of nanostructured devices due to its electronic properties.

Biochemical Research

In biochemical studies, this compound can be utilized for:

- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme kinetics and inhibition mechanisms.

- Targeted Drug Delivery Systems : Researchers are exploring its use in drug delivery systems where selective targeting is essential.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine diones exhibit significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications on biological activity, indicating that this compound could be a promising lead compound for further development.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Comparison with Similar Compounds

Key Observations :

- The quinoline substituent introduces aromaticity and rigidity, which may improve binding to hydrophobic pockets in biological targets compared to flexible alkyl or aryloxy groups .

- Bromine’s electron-withdrawing effect could modulate the succinimide ring’s reactivity, contrasting with the electron-donating methyl group .

Key Differences :

- The quinoline derivative’s synthesis likely requires halogenated intermediates and transition metal-catalyzed coupling, whereas aryloxy derivatives utilize acid-catalyzed Michael additions .

Key Insights :

- Quinoline derivatives may exhibit CNS activity due to their structural similarity to quinolone-based neuroactive drugs .

- Aryloxy and indole derivatives show enzyme inhibition (GABA-transaminase) and receptor binding (5-HT1A), respectively, highlighting the scaffold’s versatility .

Physicochemical Properties

Notable Trends:

- The quinoline derivative’s higher molecular weight and hydrophobicity may limit bioavailability compared to smaller, polar analogs .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline and pyrrolidine-dione moieties. The bromine atom’s deshielding effect on adjacent protons is critical for structural validation.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 347.08) .

What strategies are effective in resolving contradictory biological activity data for brominated quinoline derivatives in anticancer assays?

Q. Advanced

- Dose-Response Curves : Test a wide concentration range (nM to μM) to identify false negatives/positives.

- Comparative Assays : Use parallel assays (e.g., MTT, apoptosis markers) to cross-validate activity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like p38 MAP kinase, reconciling discrepancies between in vitro and in silico results .

How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

Q. Advanced

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI·HCl) to enhance efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions .

What analytical challenges arise in detecting degradation products under varying storage conditions, and how can they be addressed?

Q. Advanced

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative byproducts.

- LC-MS/MS : Detects trace impurities (e.g., de-brominated derivatives) at ppm levels.

- Storage Recommendations : Store at -20°C under inert gas (N₂) to minimize decomposition .

What computational approaches predict the binding affinity of this compound with enzymes like p38 MAP kinase?

Q. Advanced

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate protein-ligand interactions over 100 ns to assess stability.

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, prioritizing high-affinity candidates .

How does bromine at the quinoline’s 3-position influence electronic properties and reactivity?

Basic

Bromine’s electron-withdrawing effect increases the quinoline ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. This also modulates π-π stacking in protein binding .

What factors are critical when designing cytotoxicity assays for this compound?

Q. Basic

- Cell Line Selection : Use diverse cancer lines (e.g., HeLa, MCF-7) to assess specificity.

- Controls : Include cisplatin or doxorubicin as positive controls.

- Incubation Time : 48–72 hours ensures sufficient exposure .

How can discrepancies between predicted and experimental solubility profiles be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.